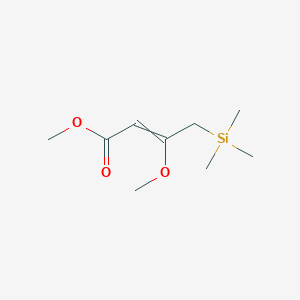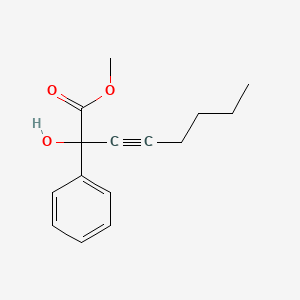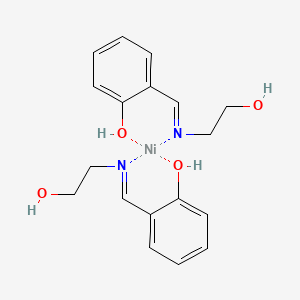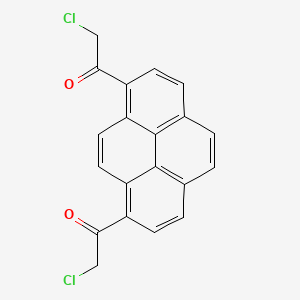
1,1'-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) is a chemical compound that features a pyrene core with two chloroethanone groups attached at the 1 and 8 positions. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties, making it a valuable component in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) typically involves the reaction of pyrene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrene core.
Addition Reactions: The double bonds in the pyrene core can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include pyrene derivatives with various functional groups replacing the chloro groups.
Oxidation: Oxidized pyrene derivatives.
Reduction: Reduced pyrene derivatives with altered electronic properties.
Scientific Research Applications
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel pyrene-based compounds and materials.
Biology: Investigated for its potential interactions with biological molecules due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) involves its interaction with molecular targets through its chloroethanone groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrene core can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): Similar structure but with a piperazine core instead of pyrene.
2-Chloro-N-arylacetamide: Contains a chloroacetyl group but lacks the polycyclic aromatic core.
Uniqueness
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) is unique due to its pyrene core, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of organic electronic devices .
Properties
CAS No. |
90814-81-6 |
|---|---|
Molecular Formula |
C20H12Cl2O2 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-chloro-1-[8-(2-chloroacetyl)pyren-1-yl]ethanone |
InChI |
InChI=1S/C20H12Cl2O2/c21-9-17(23)13-5-3-11-1-2-12-4-6-14(18(24)10-22)16-8-7-15(13)19(11)20(12)16/h1-8H,9-10H2 |
InChI Key |
HIFKZRNSSNBFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)C(=O)CCl)C=CC4=C(C=CC1=C43)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


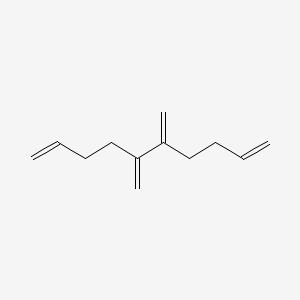
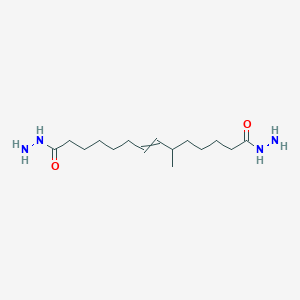
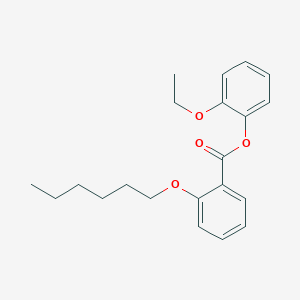
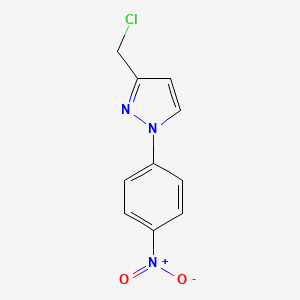
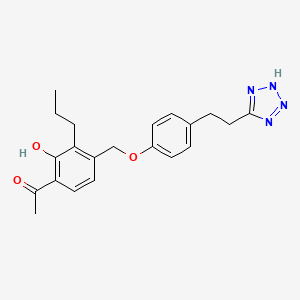
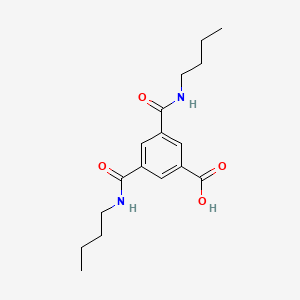
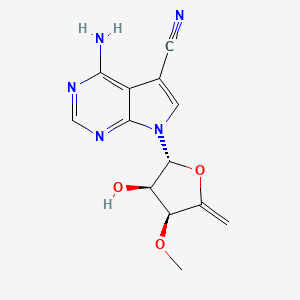

![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)
